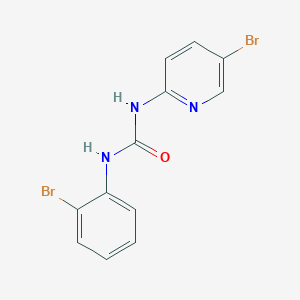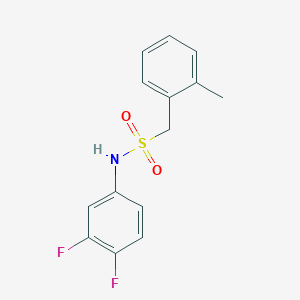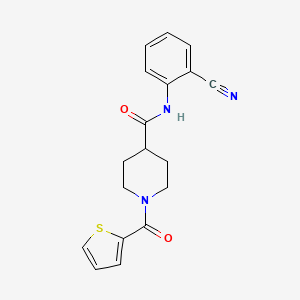
N-(2-bromophenyl)-N'-(5-bromo-2-pyridinyl)urea
Vue d'ensemble
Description
N-(2-bromophenyl)-N'-(5-bromo-2-pyridinyl)urea, also known as BPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPU is a potent inhibitor of several protein kinases and has been shown to have promising effects in various biological systems. In
Mécanisme D'action
N-(2-bromophenyl)-N'-(5-bromo-2-pyridinyl)urea exerts its effects by binding to the ATP-binding site of protein kinases and inhibiting their activity. This leads to the inhibition of downstream signaling pathways, which are involved in cell proliferation, survival, and angiogenesis. N-(2-bromophenyl)-N'-(5-bromo-2-pyridinyl)urea has been shown to have a greater affinity for cyclin-dependent kinases than other protein kinases, which may explain its potent antitumor effects.
Biochemical and physiological effects
N-(2-bromophenyl)-N'-(5-bromo-2-pyridinyl)urea has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to inhibit angiogenesis, which is crucial for tumor growth and metastasis. N-(2-bromophenyl)-N'-(5-bromo-2-pyridinyl)urea has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition, N-(2-bromophenyl)-N'-(5-bromo-2-pyridinyl)urea has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-bromophenyl)-N'-(5-bromo-2-pyridinyl)urea has several advantages for use in lab experiments. It is a potent inhibitor of several protein kinases, making it a valuable tool for studying cell signaling pathways. It has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, N-(2-bromophenyl)-N'-(5-bromo-2-pyridinyl)urea has some limitations for use in lab experiments. It is a highly reactive compound and requires careful handling to maintain its stability and purity. In addition, N-(2-bromophenyl)-N'-(5-bromo-2-pyridinyl)urea has limited solubility in aqueous solutions, which may limit its use in certain experimental systems.
Orientations Futures
There are several future directions for research on N-(2-bromophenyl)-N'-(5-bromo-2-pyridinyl)urea. One potential area of research is the development of more potent and selective N-(2-bromophenyl)-N'-(5-bromo-2-pyridinyl)urea analogs. Another area of research is the identification of biomarkers that can predict the response to N-(2-bromophenyl)-N'-(5-bromo-2-pyridinyl)urea treatment in cancer patients. In addition, N-(2-bromophenyl)-N'-(5-bromo-2-pyridinyl)urea may have potential applications in the treatment of inflammatory diseases, and further research is needed to explore this possibility. Finally, N-(2-bromophenyl)-N'-(5-bromo-2-pyridinyl)urea may have potential applications in combination with other cancer therapies, and further research is needed to explore the synergistic effects of N-(2-bromophenyl)-N'-(5-bromo-2-pyridinyl)urea with other drugs.
Applications De Recherche Scientifique
N-(2-bromophenyl)-N'-(5-bromo-2-pyridinyl)urea has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of several protein kinases, including cyclin-dependent kinases, which are involved in cell cycle regulation. N-(2-bromophenyl)-N'-(5-bromo-2-pyridinyl)urea has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to inhibit angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis.
Propriétés
IUPAC Name |
1-(2-bromophenyl)-3-(5-bromopyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br2N3O/c13-8-5-6-11(15-7-8)17-12(18)16-10-4-2-1-3-9(10)14/h1-7H,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVOJZNUMXXIDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NC=C(C=C2)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-3-(5-bromopyridin-2-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2-methyl-1H-indol-3-yl)-2-oxo-1-phenylethyl]-4-piperidinecarboxamide](/img/structure/B4755715.png)
![9-[2-(4-morpholinyl)ethyl]-3-(4-nitrobenzylidene)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B4755719.png)

![2-{2-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B4755748.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4755756.png)
![4-[7-(4-heptylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzenesulfonamide](/img/structure/B4755768.png)
![3-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4755772.png)
![5-[(3-{[(4-chlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B4755781.png)
![2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(3,4-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4755787.png)



![N-benzyl-2-{[2-(3,4-diethoxyphenyl)ethyl]amino}nicotinamide](/img/structure/B4755815.png)
![N,N-diethyl-2-{[4-(1-piperidinyl)benzoyl]amino}benzamide](/img/structure/B4755816.png)